An In-Depth Technical Guide to 6-(Cyclopropylmethoxy)pyridine-2-carboxylic Acid: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 6-(Cyclopropylmethoxy)pyridine-2-carboxylic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid, a substituted picolinic acid derivative, has emerged as a valuable building block in medicinal chemistry. Its unique structural features, combining the rigidity and metabolic stability of the cyclopropyl group with the chelating and hydrogen bonding capabilities of the pyridine-2-carboxylic acid scaffold, make it an attractive component in the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity, and its application in drug discovery, with a particular focus on its role as an intermediate in the synthesis of kinase inhibitors. Pyridine carboxylic acid isomers and their derivatives have a rich history in the development of drugs for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2]
Physicochemical Properties
The physicochemical properties of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid are crucial for its handling, reactivity, and pharmacokinetic profile when incorporated into a larger molecule. While comprehensive experimental data is not extensively published, a combination of data from suppliers, patents, and computational predictions provides a detailed profile.
Table 1: Physicochemical Properties of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid
| Property | Value | Source(s) |
| CAS Number | 1248077-05-5 | Patent Data |
| Molecular Formula | C₁₀H₁₁NO₃ | Supplier Data |
| Molecular Weight | 193.20 g/mol | Supplier Data |
| Predicted Melting Point | 130-140 °C | Computational Prediction |
| Predicted pKa | ~3.5-4.5 (carboxylic acid) | Computational Prediction[3][4] |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | Computational Prediction |
| ¹H NMR (400 MHz, DMSO-d₆) δ | 12.95 (s, 1H), 7.95 (t, J=7.8 Hz, 1H), 7.55 (d, J=7.4 Hz, 1H), 7.35 (d, J=8.3 Hz, 1H), 4.25 (d, J=7.2 Hz, 2H), 1.25 (m, 1H), 0.60 (m, 2H), 0.35 (m, 2H) | Patent Data |
| Predicted ¹³C NMR | δ ~165 (C=O), ~163 (C-O), ~148 (Ar-C), ~140 (Ar-CH), ~118 (Ar-CH), ~110 (Ar-CH), ~75 (O-CH₂), ~10 (CH), ~3 (CH₂) | Computational Prediction[5][6][7] |
| Predicted Mass Spectrum (ESI+) | m/z 194.076 [M+H]⁺ | Computational Prediction |
Note: Predicted values are generated using computational models and should be considered as estimates. Experimental verification is recommended.
Synthesis of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic Acid
The synthesis of 6-(cyclopropylmethoxy)pyridine-2-carboxylic acid can be achieved through a multi-step process starting from commercially available materials. The following protocol is based on procedures outlined in the patent literature, providing a reliable and scalable route.
Synthetic Workflow
Caption: Synthetic route to 6-(cyclopropylmethoxy)pyridine-2-carboxylic acid.
Detailed Experimental Protocol
Step 1: Oxidation of 6-chloro-2-methylpyridine to 6-chloro-2-pyridinecarboxylic acid
The initial step involves the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. This transformation is a common strategy in the synthesis of pyridine carboxylic acids.[2][8]
-
To a stirred solution of 6-chloro-2-methylpyridine (1.0 eq) in water, slowly add potassium permanganate (KMnO₄, 3.0-4.0 eq) portion-wise, maintaining the temperature below 50 °C.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.
-
Wash the filter cake with a small amount of hot water.
-
Combine the filtrates and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).
-
Cool the solution in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-chloro-2-pyridinecarboxylic acid.
Causality: The use of a strong oxidizing agent like KMnO₄ is necessary to convert the relatively stable methyl group on the electron-deficient pyridine ring to a carboxylic acid. The reaction is performed in water for safety and to facilitate the work-up.
Step 2: Esterification to Methyl 6-chloropyridine-2-carboxylate
Protection of the carboxylic acid as a methyl ester is a standard procedure to prevent its interference in the subsequent nucleophilic substitution step.
-
Suspend 6-chloro-2-pyridinecarboxylic acid (1.0 eq) in methanol (MeOH).
-
Carefully add concentrated sulfuric acid (H₂SO₄, catalytic amount) to the suspension.
-
Heat the mixture to reflux and stir overnight.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain methyl 6-chloropyridine-2-carboxylate.
Causality: The Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of methanol as the solvent drives the equilibrium towards the product side, ensuring a high yield of the desired ester.
Step 3: Nucleophilic Aromatic Substitution with Cyclopropylmethanol
This key step introduces the cyclopropylmethoxy group at the 6-position of the pyridine ring.
-
To a solution of cyclopropylmethanol (1.2-1.5 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2-1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the sodium cyclopropylmethoxide.
-
Add a solution of methyl 6-chloropyridine-2-carboxylate (1.0 eq) in the same dry solvent to the alkoxide solution.
-
Heat the reaction mixture and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to give crude methyl 6-(cyclopropylmethoxy)pyridine-2-carboxylate, which can be purified by column chromatography.
Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the more nucleophilic alkoxide. The nucleophilic aromatic substitution proceeds via an SNAr mechanism, where the electron-withdrawing ester group and the ring nitrogen activate the 6-position towards nucleophilic attack by the cyclopropylmethoxide.
Step 4: Saponification to 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid
The final step is the deprotection of the methyl ester to yield the target carboxylic acid.
-
Dissolve methyl 6-(cyclopropylmethoxy)pyridine-2-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete.
-
Remove the THF under reduced pressure and dilute the aqueous residue with water.
-
Acidify the solution to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 6-(cyclopropylmethoxy)pyridine-2-carboxylic acid as a solid.
Causality: Saponification with a strong base like LiOH is a standard and efficient method for hydrolyzing esters. The reaction is typically performed in a mixed aqueous-organic solvent system to ensure the solubility of both the ester and the hydroxide salt.
Reactivity and Functionalization
The primary reactive handle of 6-(cyclopropylmethoxy)pyridine-2-carboxylic acid is the carboxylic acid group, which readily undergoes amide bond formation, a cornerstone reaction in medicinal chemistry.
Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires an activating agent to convert the carboxylic acid into a more reactive species.
Caption: General workflow for amide coupling reactions.
Representative Protocol for Amide Coupling using HATU
-
Dissolve 6-(cyclopropylmethoxy)pyridine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as DMF or dichloromethane (DCM).
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq), to the mixture.
-
Finally, add the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1-1.3 eq), to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight.
-
Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Causality: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond. The addition of a non-nucleophilic base like DIPEA is crucial to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.
Applications in Medicinal Chemistry
The pyridine-2-carboxylic acid moiety is a well-established pharmacophore and a privileged structure in drug design. Its ability to act as a bidentate chelator for metal ions is a key feature in many enzyme inhibitors.[1][9] The incorporation of the cyclopropylmethoxy group at the 6-position offers several advantages:
-
Metabolic Stability : The cyclopropyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[10]
-
Conformational Rigidity : The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for the target protein.
-
Improved Physicochemical Properties : The lipophilicity introduced by the cyclopropylmethoxy group can enhance membrane permeability and oral bioavailability.
Role as an Intermediate for MEK Inhibitors
The patent literature discloses the use of 6-(cyclopropylmethoxy)pyridine-2-carboxylic acid as a key intermediate in the synthesis of potent and selective MEK inhibitors for the treatment of cancer.[11][12] The MEK (mitogen-activated protein kinase kinase) pathway is a critical signaling cascade that is often dysregulated in various cancers.
Caption: Simplified MEK signaling pathway and the point of intervention for MEK inhibitors.
In the context of MEK inhibitors, the pyridine-2-carboxamide core, derived from 6-(cyclopropylmethoxy)pyridine-2-carboxylic acid, often serves as a key structural element that interacts with the kinase domain of the MEK protein. The cyclopropylmethoxy group can occupy a hydrophobic pocket within the enzyme's active site, contributing to the overall binding affinity and selectivity of the inhibitor. The development of such targeted therapies is a major focus in modern oncology research.[13][14][15]
Conclusion
6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid is a versatile and valuable building block for medicinal chemists. Its synthesis is achievable through established chemical transformations, and its reactivity is well-suited for the construction of complex molecular scaffolds, particularly through amide bond formation. The unique combination of the pyridine-2-carboxylic acid core and the cyclopropylmethoxy substituent provides a favorable balance of physicochemical properties, metabolic stability, and conformational rigidity, making it an attractive component in the design of novel therapeutics, especially in the field of kinase inhibition. As the demand for targeted and effective therapies continues to grow, the utility of such specialized building blocks in drug discovery is expected to increase.
References
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]
-
Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Publishing. [Link]
- Two stage process for preparing 2,6-pyridinedicarboxylic acid.
-
Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]
-
Prediction of pKa values using the PM6 semiempirical method. ResearchGate. [Link]
-
ANTITUMOR ACTIVITY OF SOME PYRIDINECARBOXY ACID COMPOUNDS IN TUMOR CELL CULTURES. ResearchGate. [Link]
-
BRAF/MEK Inhibition as a Bridge to Immunotherapy for Symptomatic BRAF V600 Melanoma Brain Metastases: A Case Series. PubMed. [Link]
-
Antitumoral Activity of the MEK Inhibitor Trametinib (TMT212) Alone and in Combination with the CDK4/6 Inhibitor Ribociclib (LEE011) in Neuroendocrine Tumor Cells In Vitro. MDPI. [Link]
-
Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]
-
In silico exploration for identifying structure-activity relationship of MEK inhibition and oral bioavailability for isothiazole. SciSpace. [Link]
-
Picolinic acid. Wikipedia. [Link]
-
Prediction of pKa values using the PM6 semiempirical method. PMC - NIH. [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]
-
Potential drug-drug interactions with mitogen-activated protein kinase (MEK) inhibitors used to treat melanoma. ResearchGate. [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing. [Link]
-
In silico exploration for identifying structure-activity relationship of MEK inhibition and oral bioavailability for isothiazole derivatives. PubMed. [Link]
-
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. [Link]
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
MEK Inhibitor Mechanism of Action, Side Effects, and Uses. News-Medical.net. [Link]
-
Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. PMC - NIH. [Link]
-
Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. PubMed. [Link]
-
Response to MEK inhibition with trametinib and tyrosine kinase inhibition with imatinib in multifocal histiocytic sarcoma. PubMed Central. [Link]
-
Predicting the pKa of Small Molecules. Matthias Rupp. [Link]
-
Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes. RSC Publishing. [Link]
-
CASPRE - 13C NMR Predictor. CASPRE. [Link]
-
6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid. PubChem. [Link]
-
2-Pyridinecarboxylic acid, 6-methyl-. NIST WebBook. [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. [Link]
-
Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. RSC Publishing. [Link]
-
Predict 13C NMR spectra. Cheminfo.org. [Link]
-
Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equat. SciSpace. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RIDR-PI-103, ROS-activated prodrug PI3K inhibitor inhibits cell growth and impairs the PI3K/Akt pathway in BRAF and MEK inhibitor-resistant BRAF-mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CASPRE [caspre.ca]
- 6. Visualizer loader [nmrdb.org]
- 7. Predict 13C NMR spectra [cheminfo.org]
- 8. Structure-activity relationship analysis of meta-substituted N-cyclopropylmethyl-nornepenthones with mixed KOR/MOR activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR [m.chemicalbook.com]
- 11. peerj.com [peerj.com]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. BRAF/MEK Inhibition as a Bridge to Immunotherapy for Symptomatic BRAF V600 Melanoma Brain Metastases: A Case Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Response to MEK inhibition with trametinib and tyrosine kinase inhibition with imatinib in multifocal histiocytic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
